Cas no 89962-79-8 (Phenol, (2,3-dihydro-1H-indenyl)-3,5-dimethyl-)

Phenol, (2,3-dihydro-1H-indenyl)-3,5-dimethyl- structure
89962-79-8 structure
Product Name:Phenol, (2,3-dihydro-1H-indenyl)-3,5-dimethyl-
CAS No:89962-79-8
MF:C17H18O
MW:238.324224948883
CID:584707
PubChem ID:71327013
Update Time:2025-04-19

Phenol, (2,3-dihydro-1H-indenyl)-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, (2,3-dihydro-1H-indenyl)-3,5-dimethyl-
    • 2-(2,3-dihydro-1H-inden-1-yl)-3,5-dimethylphenol
    • DTXSID50756126
    • 89962-79-8
    • Inchi: 1S/C17H18O/c1-11-9-12(2)17(16(18)10-11)15-8-7-13-5-3-4-6-14(13)15/h3-6,9-10,15,18H,7-8H2,1-2H3
    • InChI Key: HHUSLAIOKJTHSN-UHFFFAOYSA-N
    • SMILES: OC1=CC(C)=CC(C)=C1C1C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 238.135765193g/mol
  • Monoisotopic Mass: 238.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 20.2Ų
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